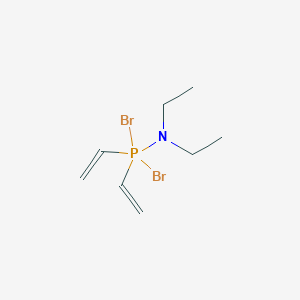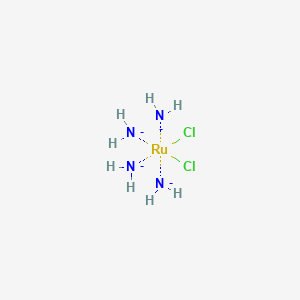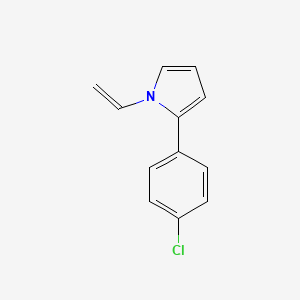
2-(4-Chlorophenyl)-1-ethenylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-1-ethenylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chlorophenyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-ethenylpyrrole typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a Wittig reaction to introduce the ethenyl group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-ethenylpyrrole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, aldehydes, carboxylic acids, and saturated derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-1-ethenylpyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-ethenylpyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-1-ethenylpyrrole: Similar structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-1-ethynylpyrrole: Features an ethynyl group instead of an ethenyl group.
2-(4-Chlorophenyl)-1-methylpyrrole: Contains a methyl group instead of an ethenyl group.
Uniqueness
2-(4-Chlorophenyl)-1-ethenylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl group allows for additional functionalization and reactivity compared to its analogs.
Properties
CAS No. |
64222-39-5 |
|---|---|
Molecular Formula |
C12H10ClN |
Molecular Weight |
203.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-ethenylpyrrole |
InChI |
InChI=1S/C12H10ClN/c1-2-14-9-3-4-12(14)10-5-7-11(13)8-6-10/h2-9H,1H2 |
InChI Key |
HSGNWAGFWPTTSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=CC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


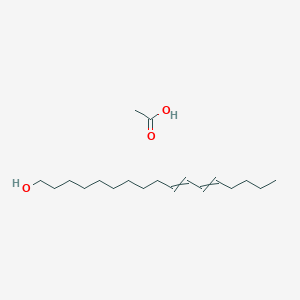
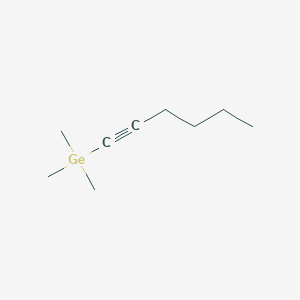

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
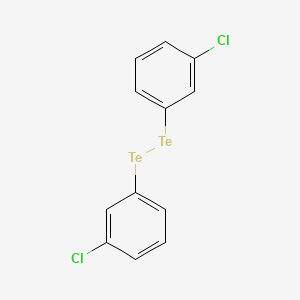

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)
